

chemical structure and properties of 2-Hydroxyxanthone

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2-Hydroxyxanthone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and biological activities of **2-Hydroxyxanthone**. The information is curated to support research and development efforts in medicinal chemistry and pharmacology.

Chemical Structure and Physicochemical Properties

2-Hydroxyxanthone, a member of the xanthone class of organic compounds, possesses a tricyclic ring system. Its formal IUPAC name is 2-hydroxy-9H-xanthen-9-one.[1] The structure consists of a dibenzo-y-pyrone scaffold with a hydroxyl group substituted at the C-2 position.

Table 1: Physicochemical Properties of **2-Hydroxyxanthone**



Property	Value	Source
IUPAC Name	2-hydroxyxanthen-9-one	[1]
Synonyms	2-Hydroxy-9H-xanthen-9-one	[1]
CAS Number	1915-98-6	[1]
Molecular Formula	С13Н8О3	[1]
Molecular Weight	212.20 g/mol	[1]
Appearance	Yellow powder/solid	[1]
Melting Point	241 - 241.5 °C	[1]
Boiling Point	411.2 ± 24.0 °C (Predicted)	
Water Solubility	0.21 g/L (Predicted)	_
logP	3.03 (Predicted)	_

Spectroscopic Data

The structural elucidation of **2-Hydroxyxanthone** is supported by various spectroscopic techniques.

Table 2: Key Spectroscopic Data for 2-Hydroxyxanthone



Technique	Key Features	
IR (Infrared)	A strong band around 3314 cm ⁻¹ corresponding to the O-H stretching vibration, indicating hydrogen bonding. A strong C=O stretching vibration is observed at approximately 1655 cm ⁻¹ .	
¹ H NMR	Aromatic protons are expected in the δ 6.0-8.5 ppm range. The exact chemical shifts and coupling constants would be influenced by the substitution pattern.	
¹³ C NMR	Characteristic signals for the carbonyl carbon (C-9) would appear significantly downfield. Aromatic carbons would resonate in the typical δ 100-160 ppm region.	
Mass Spec.	The molecular ion peak [M] ⁺ is observed at m/z 212.	

Synthesis of 2-Hydroxyxanthone

A common synthetic route to **2-Hydroxyxanthone** involves a three-step process starting from xanthone. This synthesis is crucial for producing the compound for research and development purposes.

Experimental Protocol: Synthesis of 2-Hydroxyxanthone

Step 1: Nitration of Xanthone to 2-Nitroxanthone

- Xanthone is treated with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, at a controlled low temperature (e.g., 5°C).
- The reaction mixture is stirred for a specified period to allow for the selective nitration at the C-2 position.
- The product, 2-nitroxanthone, is then isolated by pouring the reaction mixture into ice water, followed by filtration, washing, and drying. A brownish-yellow crystal is typically obtained with



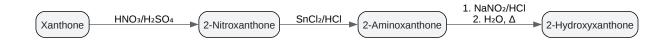
a yield of around 69-70%.

Step 2: Reduction of 2-Nitroxanthone to 2-Aminoxanthone

- 2-Nitroxanthone is reduced to 2-aminoxanthone using a reducing agent such as tin(II) chloride (SnCl₂) in the presence of hydrochloric acid.
- The reaction is typically carried out at an elevated temperature.
- Upon completion, the reaction mixture is neutralized, and the product is extracted. A paleyellow solid of 2-aminoxanthone is obtained with a yield of approximately 60-79%.[2]

Step 3: Diazotization and Hydrolysis to 2-Hydroxyxanthone

- 2-Aminoxanthone is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to a low temperature (0-5°C).
- A solution of sodium nitrite (NaNO₂) is added dropwise to form the diazonium salt.
- The diazonium salt solution is then heated, leading to hydrolysis and the formation of 2-Hydroxyxanthone.
- The resulting white solid product is collected by filtration, washed, and dried, with a reported yield of about 70%.[2]



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Synthesis of **2-Hydroxyxanthone** from Xanthone.

Biological Activities and Mechanism of Action

Xanthone derivatives are known for their broad spectrum of pharmacological activities.[3] **2- Hydroxyxanthone** has demonstrated notable antiplasmodial and potential anticancer properties.



Antiplasmodial Activity

2-Hydroxyxanthone has shown promising activity against the malaria parasite, Plasmodium falciparum.

Table 3: Antiplasmodial Activity of 2-Hydroxyxanthone

Organism	Strain	IC₅₀ (μg/mL)	Experimental Method
Plasmodium falciparum	3D7	0.44	Microscopic Method

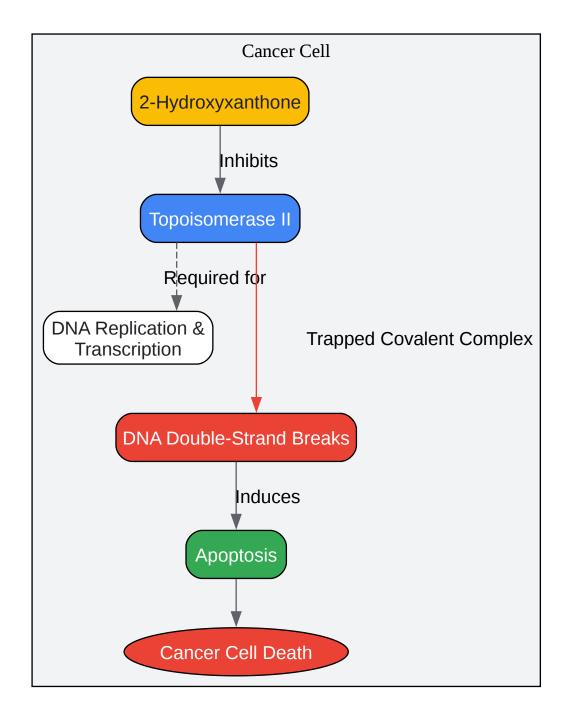
- Parasite Culture: The chloroquine-sensitive 3D7 strain of P. falciparum is maintained in continuous culture in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃. The culture is maintained at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
- Drug Preparation: A stock solution of 2-Hydroxyxanthone is prepared in a suitable solvent (e.g., DMSO) and serially diluted with the culture medium to achieve the desired final concentrations.
- Assay Procedure: Asynchronous parasite cultures with a parasitemia of 0.5-1% are
 incubated with various concentrations of 2-Hydroxyxanthone in a 96-well microtiter plate for
 48 hours in a candle jar, which provides a low-oxygen, high-humidity environment.
- Data Analysis: After incubation, thin blood smears are prepared from each well, stained with Giemsa, and examined under a light microscope. The number of schizonts per 200 asexual parasites is counted, and the percentage of inhibition of schizont maturation is calculated relative to a drug-free control. The IC₅₀ value is determined by probit analysis.

Cytotoxic Activity and Mechanism of Action

While specific IC₅₀ values for **2-Hydroxyxanthone** against various cancer cell lines are not extensively reported, the broader class of hydroxyxanthones is known to exhibit significant cytotoxic effects.[4] The primary mechanism of anticancer action for many xanthone derivatives is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair in cancer



cells.[4] Inhibition of this enzyme leads to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[4][5]



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Proposed mechanism of **2-Hydroxyxanthone**-induced apoptosis.

Foundational & Exploratory





- Cell Culture: Cancer cell lines (e.g., MCF-7, HeLa, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
- Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of 2-Hydroxyxanthone (typically in a range from 0.1 to 100 μM) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (e.g., DMSO) at the same concentration used for the drug dilutions.
- MTT Addition: After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in serum-free medium is added to each well. The plates are then incubated for 3-4 hours at 37°C.
- Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
- Data Analysis: Cell viability is expressed as a percentage of the control, and the IC₅₀ value is calculated using a dose-response curve fitting model.
- Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase IIα, and an ATP-containing reaction buffer.
- Inhibitor Addition: 2-Hydroxyxanthone at various concentrations is added to the reaction mixture and pre-incubated with the enzyme.
- Reaction Initiation and Termination: The reaction is initiated by the addition of ATP and incubated at 37°C for a defined time (e.g., 30 minutes). The reaction is terminated by the addition of a stop solution containing SDS and proteinase K.
- Agarose Gel Electrophoresis: The DNA products are separated by electrophoresis on a 1% agarose gel.



Visualization and Analysis: The gel is stained with ethidium bromide and visualized under UV
light. The inhibition of topoisomerase II activity is determined by the reduction in the amount
of relaxed DNA and the persistence of supercoiled DNA compared to the control without the
inhibitor.

Conclusion

2-Hydroxyxanthone is a synthetically accessible compound with significant biological potential, particularly as an antiplasmodial and a potential anticancer agent. Its mechanism of action, likely involving the inhibition of topoisomerase II, makes it an interesting lead compound for further drug development. The detailed protocols provided in this guide are intended to facilitate further research into the pharmacological properties and therapeutic applications of this promising molecule.

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- To cite this document: BenchChem. [chemical structure and properties of 2-Hydroxyxanthone]. BenchChem, [2025]. [Online PDF]. Available at:



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